molecular formula C9H23NO2Si B13899402 (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL

Cat. No.: B13899402
M. Wt: 205.37 g/mol
InChI Key: LPLDCSWTBSTLOX-QMMMGPOBSA-N
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Description

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL typically involves the protection of the hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is carried out in the presence of a base such as imidazole and a solvent like dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which acts as a reactive silylating agent .

Industrial Production Methods

These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The TBDMS group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under basic conditions but can be selectively removed under acidic conditions or by using fluoride ions. This selective protection and deprotection mechanism allows for precise control over chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilyl ethers: Less hydrolytically stable compared to TBDMS ethers.

    Tert-butyldiphenylsilyl ethers: More sterically hindered and provide greater protection but are more challenging to remove.

Uniqueness

(S)-2-Amino-3-((tert-butyldimethylsilyl)oxy)propan-1-OL is unique due to its balance of stability and ease of removal. The TBDMS group provides sufficient protection for hydroxyl groups while being relatively easy to remove under specific conditions, making it a versatile protecting group in organic synthesis .

Properties

Molecular Formula

C9H23NO2Si

Molecular Weight

205.37 g/mol

IUPAC Name

(2S)-2-amino-3-[tert-butyl(dimethyl)silyl]oxypropan-1-ol

InChI

InChI=1S/C9H23NO2Si/c1-9(2,3)13(4,5)12-7-8(10)6-11/h8,11H,6-7,10H2,1-5H3/t8-/m0/s1

InChI Key

LPLDCSWTBSTLOX-QMMMGPOBSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](CO)N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CO)N

Origin of Product

United States

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